molecular formula C13H14BrN3 B1632974 6-Bromo-4-(1-piperidinyl)quinazoline

6-Bromo-4-(1-piperidinyl)quinazoline

Cat. No.: B1632974
M. Wt: 292.17 g/mol
InChI Key: YCOZAWUSNOQKTC-UHFFFAOYSA-N
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Description

6-Bromo-4-(1-piperidinyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at the 6-position and a piperidinyl group at the 4-position.

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

6-bromo-4-piperidin-1-ylquinazoline

InChI

InChI=1S/C13H14BrN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2

InChI Key

YCOZAWUSNOQKTC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The biological activity and synthetic utility of quinazoline derivatives depend heavily on substituents at positions 4 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name 4-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features
6-Bromo-4-(1-piperidinyl)quinazoline 1-Piperidinyl (C₅H₁₀N) Bromo ~293 (calculated) Secondary amine; potential kinase inhibition
WHI-P154 3'-Bromo-4'-hydroxyphenylamino 6,7-Dimethoxy Not reported Cytotoxic (glioblastoma IC₅₀: 813 nM)
6-Bromo-4-((2-ethoxyethyl)thio)quinazoline (2-Ethoxyethyl)thio Bromo Not reported Antifungal (63.8% inhibition at 50 μg/mL)
6-Bromo-4-(piperazin-1-yl)quinazoline Piperazinyl (C₄H₉N₃) Bromo 293.16 Enhanced solubility due to tertiary amine
6-Bromo-4-chloro-2-phenyl-quinazoline Chloro Bromo 319.59 Reactive intermediate for further substitutions

Key Observations:

  • Piperidinyl vs. Piperazinyl : The piperazinyl group in introduces an additional nitrogen, improving solubility and hydrogen-bonding capacity compared to the piperidinyl group.
  • Thioether vs. Amine : The alkylthio group in increases lipophilicity, favoring membrane penetration in antifungal applications, while amines (piperidinyl/piperazinyl) may target intracellular enzymes.
  • Chloro Substituents : Chloro derivatives (e.g., ) serve as intermediates for synthesizing amine- or thio-substituted quinazolines via nucleophilic substitution.
Anticancer Activity
  • WHI-P154 : A 6,7-dimethoxyquinazoline derivative conjugated to epidermal growth factor (EGF) showed potent cytotoxicity against glioblastoma cells (IC₅₀: 813 nM) via receptor-mediated endocytosis. This highlights the role of targeting moieties in enhancing selectivity.
  • Piperidinyl/Piperazinyl Analogs : While direct data on this compound are unavailable, piperazinyl derivatives often exhibit kinase-inhibitory activity due to nitrogen-mediated interactions with ATP-binding pockets .
Antifungal Activity
  • 6-Bromo-4-alkylthioquinazolines : Demonstrated 51.9–63.8% inhibition against Fusarium graminearum and Cercospora mandshurica at 50 μg/mL, comparable to hymexazole. The thioether group likely enhances bioavailability in fungal cells.

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